5-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
5-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a trifluoromethyl group and a tetrahydropyrido ring fused to a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a pyrimidine derivative with a trifluoromethylated reagent under acidic or basic conditions can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The scalability of the synthesis is crucial for its application in large-scale industries.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Scientific Research Applications
5-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one has been explored for various scientific research applications:
Medicinal Chemistry: The compound has potential as a scaffold for designing new drugs with neuroprotective, anti-inflammatory, and anticancer properties.
Biology: It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound’s unique chemical properties make it suitable for use in agrochemicals and materials science, where it can contribute to the development of new pesticides, herbicides, and advanced materials.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Triazolo[1,5-c]pyrimidine: Exhibits similar biological activities and is used in the design of enzyme inhibitors.
Uniqueness
5-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one stands out due to its unique combination of a trifluoromethyl group and a tetrahydropyrido ring. This structural feature enhances its chemical stability, lipophilicity, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10F3N3O |
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Molecular Weight |
233.19 g/mol |
IUPAC Name |
5-methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H10F3N3O/c1-4-2-3-13-6-5(4)7(16)15-8(14-6)9(10,11)12/h4H,2-3H2,1H3,(H2,13,14,15,16) |
InChI Key |
FXENXOFXBHBPBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC2=C1C(=O)NC(=N2)C(F)(F)F |
Origin of Product |
United States |
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